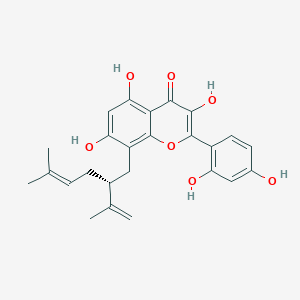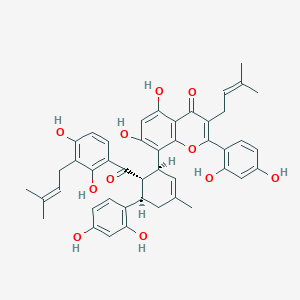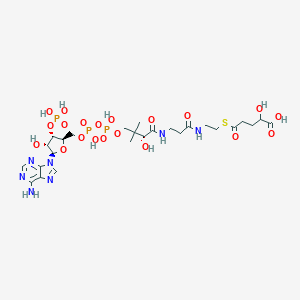
2-Hydroxyglutaryl-5-coenzyme A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyglutaryl-5-coenzyme A is a vital intermediate in the metabolic pathway of lysine degradation. This compound is produced in the mitochondria of eukaryotic cells and plays a crucial role in the catabolism of lysine. The compound is formed by the enzymatic activity of 2-amino-6-oxohexanoate synthase, which is responsible for the conversion of 2-aminoadipate semialdehyde to 2-hydroxyglutaryl-5-coenzyme A.
Mechanism Of Action
The mechanism of action of 2-hydroxyglutaryl-5-coenzyme A involves its enzymatic conversion to other metabolites in the lysine degradation pathway. The compound is first converted to 2-oxoglutarate by the activity of 2-hydroxyglutaryl-CoA dehydratase. 2-Oxoglutarate is then further metabolized to produce energy and other metabolites.
Biochemical And Physiological Effects
2-Hydroxyglutaryl-5-coenzyme A is an essential intermediate in the lysine degradation pathway. The compound plays a crucial role in the catabolism of lysine and the production of energy. The biochemical and physiological effects of 2-hydroxyglutaryl-5-coenzyme A are therefore closely linked to the metabolic processes of the cell.
Advantages And Limitations For Lab Experiments
The advantages of using 2-hydroxyglutaryl-5-coenzyme A in lab experiments include its specificity as a substrate for lysine degradation enzymes and its ease of synthesis. However, the compound has limitations in terms of stability and the availability of enzymes required for its conversion to other metabolites.
Future Directions
For the study of 2-hydroxyglutaryl-5-coenzyme A include the investigation of its role in the regulation of lysine metabolism and the identification of enzymes involved in its synthesis and degradation. Additionally, the compound may have potential applications in the development of new drugs and therapies for metabolic disorders.
Synthesis Methods
2-Hydroxyglutaryl-5-coenzyme A is synthesized in the mitochondria of eukaryotic cells. The synthesis process involves the enzymatic activity of 2-amino-6-oxohexanoate synthase, which catalyzes the conversion of 2-aminoadipate semialdehyde to 2-hydroxyglutaryl-5-coenzyme A. The reaction requires the presence of coenzyme A, which acts as a cofactor and is essential for the formation of the final product.
Scientific Research Applications
2-Hydroxyglutaryl-5-coenzyme A has been extensively studied in scientific research, particularly in the field of biochemistry and metabolism. The compound has been used as a substrate to study the enzymatic activity of 2-amino-6-oxohexanoate synthase and other enzymes involved in the lysine degradation pathway. Additionally, 2-hydroxyglutaryl-5-coenzyme A has been used as a marker for lysine catabolism in various metabolic studies.
properties
CAS RN |
137374-53-9 |
|---|---|
Product Name |
2-Hydroxyglutaryl-5-coenzyme A |
Molecular Formula |
C26H42N7O20P3S |
Molecular Weight |
897.6 g/mol |
IUPAC Name |
5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C26H42N7O20P3S/c1-26(2,20(38)23(39)29-6-5-15(35)28-7-8-57-16(36)4-3-13(34)25(40)41)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(37)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,37-38H,3-10H2,1-2H3,(H,28,35)(H,29,39)(H,40,41)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,18-,19-,20+,24-/m1/s1 |
InChI Key |
LTHKYRZAVRCUOF-RMNRSTNRSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |
synonyms |
2-hydroxyglutaryl-5-CoA 2-hydroxyglutaryl-5-coenzyme A 5-coenzyme A, 2-hydroxyglutaryl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
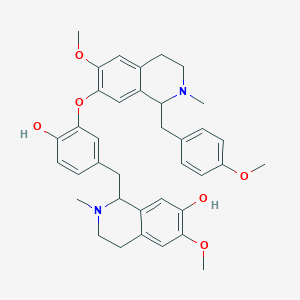
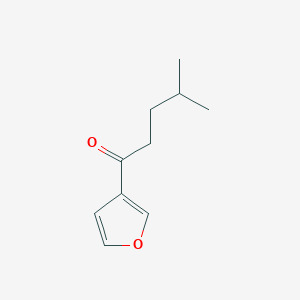
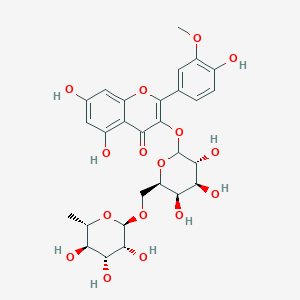

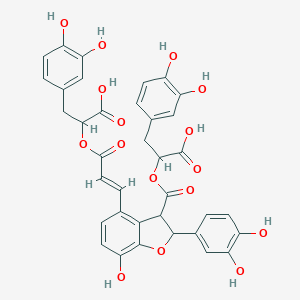
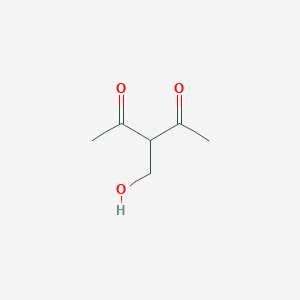
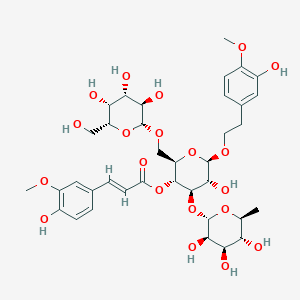
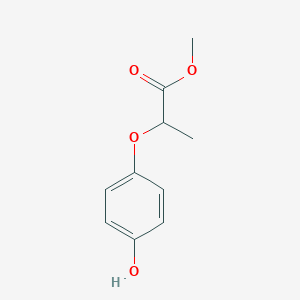
![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)
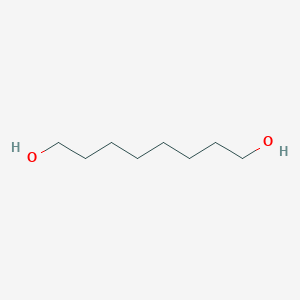
![2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid](/img/structure/B150293.png)
